![molecular formula C15H28N2O2 B2498368 1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-01-2](/img/structure/B2498368.png)
1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirocyclic compounds often involves reactions that yield a mixture of isomeric products due to their complex structures. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal results in isomeric condensation products, showcasing the intricate pathways involved in the synthesis of such structures (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their complex, cyclic nature. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure determined via single-crystal X-ray diffraction analysis, revealing the presence of a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions due to their active functional groups. The synthesis and reactivity studies of these compounds provide insights into their potential chemical transformations. For example, studies on the synthesis of unnatural amino acids such as spiro[4.n]-2-aza-alkan-carboxylic acids highlight the potential for creating bulky proline analogs with increased lipophilicity, showcasing their versatile chemical properties (Teetz & Gaul, 1984).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through various analytical techniques, including NMR spectroscopy and mass spectrometry, to elucidate the compound's detailed physical characteristics.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group behavior, are essential for their application in synthesis and drug design. Research on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, for example, introduces a novel class of conformationally constrained dipeptide isosteres, indicating the rich chemical properties of spirocyclic compounds (Guarna et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- General Procedure for Synthesis : This compound is synthesized as part of a general procedure for creating spirocyclic 3-oxotetrahydrofurans, which in turn are used to prepare biologically active heterocyclic compounds. In a study, it reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).
Applications in Drug Synthesis
- Anticonvulsant Evaluation : Analogues of this compound, such as spiro[4.5]decane-2-carboxylic acid, have been evaluated for their anticonvulsant activity. These compounds were synthesized to assess the role of the carboxylic acid group in valproic acid, a known anticonvulsant (Scott et al., 1985).
Research in Organic Chemistry
Conjugate Addition Reactions : Studies have shown that this compound can undergo high pressure vs. thermal activation in conjugate addition reactions with amines, leading to various products depending on experimental conditions (Rulev et al., 1998).
Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of related esters leads to the formation of spirocyclic indoline lactones, indicating its potential in synthesizing complex organic structures (Hodges et al., 2004).
Dipeptide Mimetics Synthesis : Azabicycloalkane amino acids, including analogues of this compound, have been synthesized as rigid dipeptide mimetics, useful in peptide-based drug discovery (Mandal et al., 2005).
Neuropeptide Y Antagonist Synthesis : The compound has been used in the synthesis of a neuropeptide Y antagonist, highlighting its role in developing treatments for conditions like obesity (Iida et al., 2005).
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVZSQSNSXJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CN)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

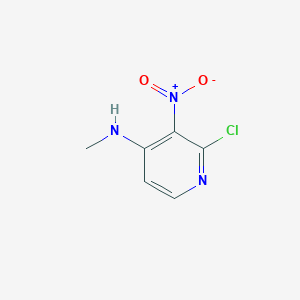
![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
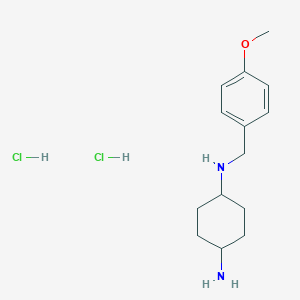
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
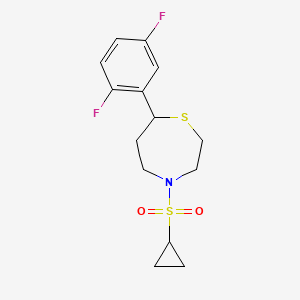
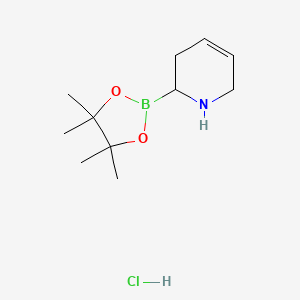
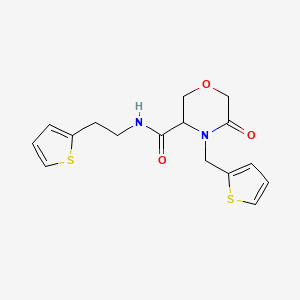

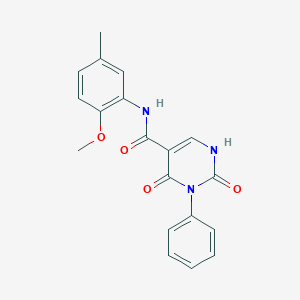
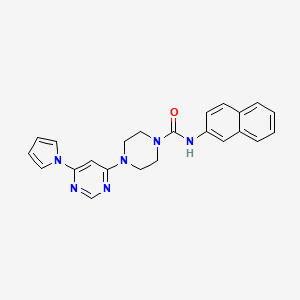
![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)